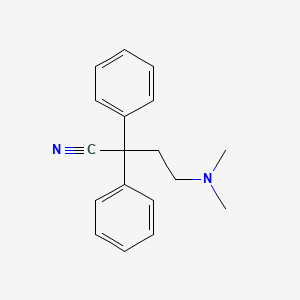
4-(Dimethylamino)-2,2-diphenylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-2,2-diphenylbutanenitrile is an organic compound characterized by the presence of a dimethylamino group attached to a diphenylbutanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2,2-diphenylbutanenitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate nitrile-containing reagents under controlled conditions. One common method involves the use of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach includes the condensation of 4-(dimethylamino)benzaldehyde with other reactants in the presence of sodium hydroxide solution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)-2,2-diphenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(Dimethylamino)-2,2-diphenylbutanenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2,2-diphenylbutanenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and other organic reactions.
4-Dimethylaminobenzaldehyde: Used in the Ehrlich reaction for detecting indoles.
4-Dimethylaminophenol: Known for its use in generating methemoglobin.
Uniqueness: 4-(Dimethylamino)-2,2-diphenylbutanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dimethylamino group with a diphenylbutanenitrile backbone sets it apart from other similar compounds, providing unique opportunities for research and industrial applications.
Biological Activity
4-(Dimethylamino)-2,2-diphenylbutanenitrile, often abbreviated as DMABN, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed exploration of its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C19H22N
- Molecular Weight : 278.39 g/mol
- CAS Number : 23278-88-8
Research indicates that DMABN interacts with various neurotransmitter receptors, particularly the μ-opioid receptor (MOR) and dopamine D3 receptor. Studies have shown that it exhibits moderate to high binding affinities for these receptors, suggesting its potential as a dual-target ligand. The compound's structural attributes facilitate its ability to act as an agonist at MOR while simultaneously functioning as an antagonist or partial agonist at D3 receptors .
Biological Activity
-
Opioid Receptor Interaction :
- DMABN has been characterized as a bitopic ligand that can bind to both MOR and D3 receptors. This dual targeting could enhance analgesic effects while minimizing the risk of opioid dependence .
- Binding assays reveal sub-micromolar affinities for MOR and moderate affinities for D3 receptors, indicating its potential utility in pain management therapies without significant abuse liability .
- Neuropharmacological Effects :
Study 1: Dual-Targeting Efficacy
A study published in May 2021 investigated the binding characteristics of DMABN at MOR and D3 receptors. The findings indicated that DMABN could effectively modulate signaling pathways associated with both receptors, providing insights into its potential for developing new analgesics .
| Receptor | Binding Affinity (nM) | Agonist/Antagonist Activity |
|---|---|---|
| MOR | 20 | Agonist |
| D3 | 150 | Partial Agonist |
Study 2: Behavioral Assessments
In another study focusing on behavioral assessments in rodent models, DMABN was administered to evaluate its effects on pain response and anxiety levels. Results showed a significant reduction in pain sensitivity and anxiety-like behaviors compared to control groups, reinforcing the compound's potential therapeutic benefits.
Safety Profile
While the pharmacological profile of DMABN suggests promising therapeutic applications, ongoing studies are essential to fully understand its safety and toxicity profiles. Preliminary data indicate that the compound may have a favorable safety margin compared to traditional opioids due to its unique receptor interaction profile .
Properties
CAS No. |
23278-88-8 |
|---|---|
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-(dimethylamino)-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C18H20N2/c1-20(2)14-13-18(15-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3 |
InChI Key |
SZOCKYDZSPRJPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















